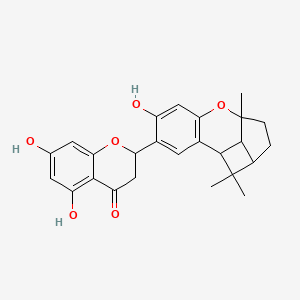Kuwanon D is a natural product found in Morus alba with data available.
Kuwanon D
CAS No.: 67172-84-3
Cat. No.: VC20300383
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67172-84-3 |
|---|---|
| Molecular Formula | C25H26O6 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |
| Standard InChI Key | IJVOVAHXZFALHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |
| Melting Point | 230 - 232 °C |
Introduction
Chemical Identity and Structural Characteristics
Kuwanon D (CAS 67172-84-3) is systematically named 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one . Its molecular formula, C25H26O6, reflects a 25-carbon skeleton with six oxygen atoms distributed across hydroxyl, ketone, and ether functional groups. The compound falls under the 3-prenylated flavanone subclass, distinguished by a fused tetracyclic system comprising a flavanone core modified with a prenyl-derived oxatricyclic moiety .
Stereochemical and Structural Features
The isomeric SMILES string (CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C) reveals multiple stereocenters and a rigid tetracyclic framework. X-ray crystallography data, though unavailable in current literature, suggests significant steric constraints due to the fused ring system, potentially influencing its molecular interactions .
Molecular Descriptors
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 422.50 g/mol |
| Topological Polar Surface Area | 96.20 Ų |
| XLogP | 4.40 |
| H-Bond Donors | 3 |
| H-Bond Acceptors | 6 |
| Rotatable Bonds | 1 |
These metrics position Kuwanon D as a moderately lipophilic molecule with limited conformational flexibility, factors that significantly influence bioavailability and membrane permeability .
Biosynthetic Origin and Natural Occurrence
As a constituent of Morus alba root bark, Kuwanon D originates from the plant's phenylpropanoid pathway through sequential prenylation and cyclization reactions. The compound's structural complexity arises from:
-
Flavanone backbone formation via chalcone isomerase
-
Prenyl transferase-mediated addition of isoprene units
-
Oxidative cyclization creating the characteristic oxatricyclic system
Comparative analysis with Kuwanon A (a structurally related compound) shows conserved flavanone features but divergent prenylation patterns, suggesting distinct enzymatic processing during biosynthesis .
Physicochemical and Pharmacokinetic Profile
Absorption and Distribution
ADMET predictions via admetSAR 2.0 highlight:
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 95.21 |
| Caco-2 Permeability | Low | 62.47 |
| Blood-Brain Barrier Penetration | Unlikely | 52.50 |
| Oral Bioavailability | Moderate | 58.57 |
This profile suggests Kuwanon D undergoes efficient intestinal absorption but faces challenges crossing epithelial barriers, likely due to its molecular weight and polar surface area . Subcellular localization predictions indicate mitochondrial accumulation (71.38% probability), potentially implicating mitochondrial targets in its biological activity .
Metabolic Considerations
The compound demonstrates significant transporter interactions:
| Transporter | Inhibition Probability |
|---|---|
| OATP1B1 | 87.05% |
| OATP1B3 | 96.17% |
| MATE1 | 86.00% |
These interactions suggest potential for drug-drug interactions, particularly with substrates of hepatic uptake transporters. The single rotatable bond and stable ether linkages imply resistance to first-pass metabolism, though specific metabolic pathways remain uncharacterized .
Analytical Characterization
Modern techniques for Kuwanon D identification include:
| Method | Characteristic Features |
|---|---|
| HPLC-UV (λmax) | 280 nm (flavanone π-π* transitions) |
| HR-MS | [M+H]+ at m/z 423.1803 (C25H27O6+) |
| 1H NMR | δ 12.92 (C5-OH), δ 6.38 (H-6) |
Standardization protocols require chromatographic separation using C18 columns with acetonitrile/0.1% formic acid gradients .
Challenges and Future Directions
Key research gaps include:
-
Target Deconvolution: Systematic screening against biological target libraries
-
Synthetic Accessibility: Development of efficient total synthesis routes
-
Formulation Optimization: Addressing poor aqueous solubility (predicted <0.1 mg/mL)
-
Toxicological Profiling: Acute/chronic toxicity assessments in model organisms
Priority research areas should leverage Kuwanon D's unique physicochemical profile to explore:
-
Mitochondria-targeted therapies
-
Prodrug development enhancing CNS penetration
-
Combinatorial regimens with conventional chemotherapeutics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume